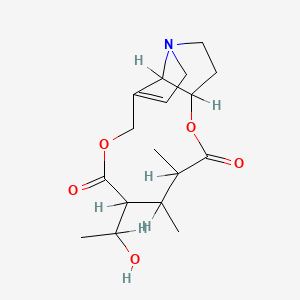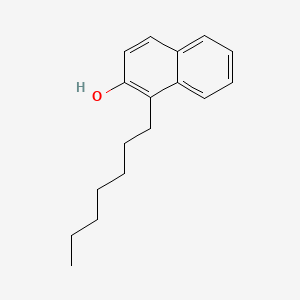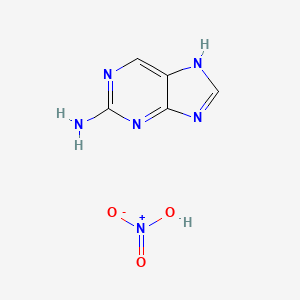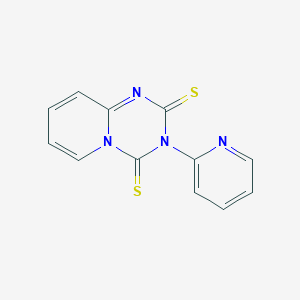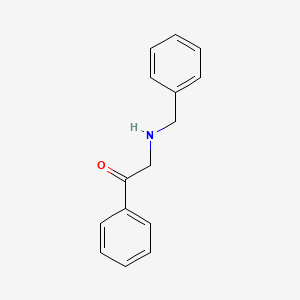
2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione
Vue d'ensemble
Description
2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione is an intriguing organic compound with unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 3,4-Dihydro-6-methoxy-1(2H)-naphthylidene. This can be achieved through a condensation reaction between 6-methoxy-2-tetralone and an appropriate aldehyde under acidic conditions.
Following this step, the intermediate undergoes a Wittig reaction with a suitable phosphonium ylide to introduce the ethylidene group. Finally, the cyclopentane-1,3-dione moiety is incorporated through a Michael addition reaction with a cyclopentanone derivative.
Industrial Production Methods
While the detailed industrial production methods of this compound are proprietary, they generally follow principles of scalable organic synthesis. These may include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: : Converts the methoxy group to a hydroxyl group under specific conditions.
Reduction: : Reduces the double bonds in the naphthylidene moiety using hydrogenation techniques.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially at the naphthylidene and cyclopentane moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Such as potassium permanganate for oxidation reactions.
Reducing agents: : Including hydrogen gas and palladium on carbon for reductions.
Nucleophiles/Electrophiles: : Such as alkyl halides and Grignard reagents for substitution reactions.
Major Products
Major products from these reactions include hydroxylated derivatives, fully reduced analogs, and various substituted compounds based on the original naphthylidene and cyclopentane frameworks.
Applications De Recherche Scientifique
Chemistry
In the realm of chemistry, this compound serves as a key intermediate for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it a valuable tool in developing novel compounds.
Biology and Medicine
Biologically, this compound's derivatives have shown potential as pharmacologically active agents. Research is ongoing into their roles as anti-inflammatory, anti-cancer, and neuroprotective agents. These studies focus on how structural variations impact biological activity.
Industry
Industrial applications include its use as a precursor in manufacturing specialty chemicals and materials. This includes advanced polymers and materials for electronic applications, given its stable structure and reactivity profile.
Mécanisme D'action
The compound's mechanism of action in biological systems involves interacting with specific molecular targets. It may bind to enzyme active sites, alter signal transduction pathways, or modulate receptor activity. The precise pathways are still under investigation, but initial findings highlight its potential in modulating inflammatory responses and cellular oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(3,4-Dihydro-6-hydroxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione
2-(2-(3,4-Dihydro-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione
3,4-Dihydro-6-methoxy-1(2H)-naphthylidene ethyl ketone
Uniqueness
Compared to similar compounds, 2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione is unique due to its specific combination of functional groups and structural motifs
There you have it—a detailed exploration of this fascinating compound. What more do you want to dive into?
Propriétés
IUPAC Name |
2-ethyl-2-[2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]cyclopentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-20(18(21)9-10-19(20)22)12-11-14-5-4-6-15-13-16(23-2)7-8-17(14)15/h7-8,11,13H,3-6,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXFYKCGCDGYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)CCC1=O)CC=C2CCCC3=C2C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020310 | |
| Record name | 2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850-92-0 | |
| Record name | 13-Ethyl-3-methoxy-8,14-secogona-1,3,5(10)-9-tetraene-14,17-dion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(3,4-dihydro-6-methoxy-1(2H)-naphthylidene)ethyl]-2-ethylcyclopentane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



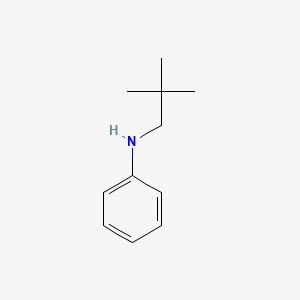

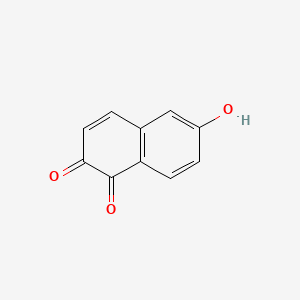
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1606156.png)
![Ethanone, 1-[4-(1-methylethenyl)phenyl]-](/img/structure/B1606157.png)
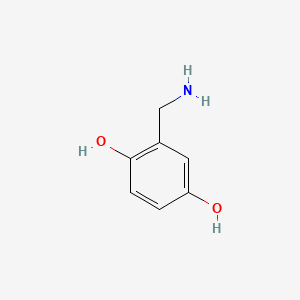
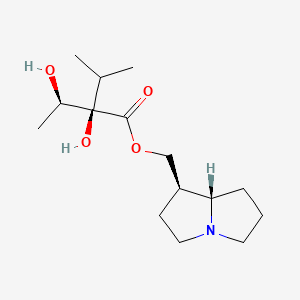
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1606161.png)
